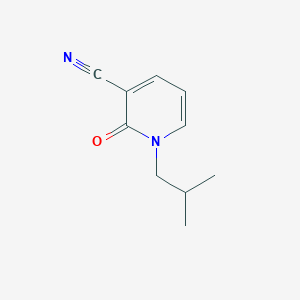

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

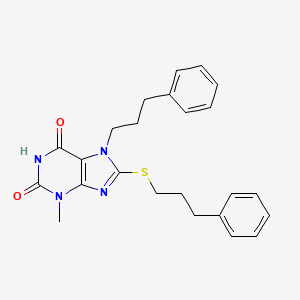

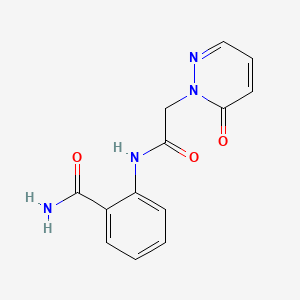

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that can be used for pharmaceutical testing . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which are useful as drug precursors or perspective ligands .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in an acidic solution . One-pot condensations of formaldehyde with CH acids and enamines can also afford new 4-unsubstituted derivatives of 2-oxo (thioxo)-1,2-dihydropyridine-3-carbonitrile .Molecular Structure Analysis

The molecular structure of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is characterized by a pyridine 2-oxo group in combination with a carbonitrile moiety . This structure enables cyanopyridines to be used as Pim-1 protooncogene inhibitors .Chemical Reactions Analysis

The chemical reactions involving 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are characterized by the carbonyl of the compound being protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it . Nitrile–ketenimine tautomerism is characteristic of a dicyanomethylene cyano group .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Spectral Analysis : This compound and its derivatives have been synthesized and characterized, with studies focusing on their structural features using spectroscopic methods (Khalifa, Al-Omar, & Sediek, 2015); (Cetina, Tranfić, Sviben, & Jukić, 2010).

Novel Derivatives and Applications : New derivatives have been synthesized and their potential applications in various fields, such as optoelectronic devices, have been investigated (Roushdy et al., 2019).

Biological and Chemical Applications

Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating potential use in medical applications (Ibraheem, Al-Majedy, Salim, & Al-Bayati, 2018).

Chemical Properties and Applications : The compound has been evaluated for its chemical properties, such as density, viscosity, and sound speed, in different solvents, which is critical for understanding its applications in chemical engineering and material science (Baluja & Talaviya, 2016).

Corrosion Inhibition : Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, which is significant for industrial applications (Saleh, Abd El Wanees, & Mustafa, 2018); (Ibraheem, 2019).

Tumor Cell Growth Inhibition : There are findings indicating that certain derivatives may inhibit tumor cell growth, offering avenues for cancer research (Abadi et al., 2010).

Propiedades

IUPAC Name |

1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGKPFKTFXLSGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=C(C1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625502.png)

![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)

![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)